molecular formula C8H14ClNO4 B2627265 (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate CAS No. 1332329-90-4

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

Cat. No. B2627265
CAS RN: 1332329-90-4
M. Wt: 223.65
InChI Key: BOBMMJJMRLKXID-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate” is an organic compound. It is related to Atazanavir, a medication used to treat and prevent the human immunodeficiency virus (HIV), which is the virus that can lead to acquired immunodeficiency syndrome (AIDS) .


Synthesis Analysis

The synthesis of similar compounds often involves processes such as selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme . Protodeboronation of alkyl boronic esters has also been reported, which could be relevant depending on the specific synthesis pathway .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reactions with alkyl halides as the electrophiles . Dialkyl carbonates (DACs), which are structurally similar, can undergo B Ac 2- or B Al 2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Application : This compound has been used in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one. These systems have potential applications in medicinal chemistry and drug discovery.
  • Reference : (Selič, Grdadolnik, & Stanovnik, 1997).

Enantioseparation in Analytical Chemistry

  • Application : The compound has been used in the enantioseparation of chiral amino acids. This process is crucial in determining the absolute configurations of amino acids, which is vital in pharmaceutical and biochemical research.
  • Reference : (Lee et al., 2001).

Catalysis and Chemical Reactions

  • Application : It has been utilized in various catalytic processes and chemical reactions, including oxidative methoxycarbonylation, which is a critical reaction in organic synthesis for producing valuable intermediates.
  • Reference : (Mal’kina et al., 2002).

Kinetics and Reaction Mechanism Studies

  • Application : The compound has been used to study the kinetics of reactions, such as the amination of chloromethylated polystyrene, providing insights into reaction mechanisms and rates.
  • Reference : (Kawabe & Yanagita, 1971).

Biosynthesis Research

  • Application : It plays a role in understanding the biosynthesis of certain natural products, such as glucosinolates in plants. This research is fundamental for agricultural and botanical sciences.
  • Reference : (Chisholm, 1973).

Green Chemistry Applications

  • Application : Research has explored its use in sustainable chemistry, such as being a bio-based alternative to traditional solvents. This is significant for developing environmentally friendly chemical processes.
  • Reference : (Jin et al., 2021).

properties

IUPAC Name

chloromethyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBMMJJMRLKXID-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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